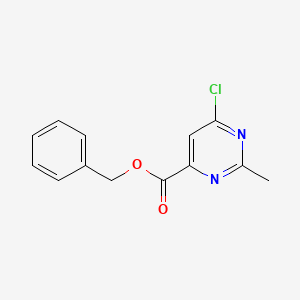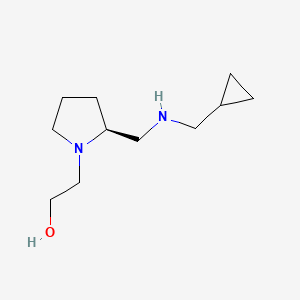
3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole: is an organic compound belonging to the triazole family. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the triazole ring, and a cyclopentyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole typically involves the bromination of 1-cyclopentyl-1H-1,2,4-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Major Products Formed:
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced triazole derivatives.
Coupling Reactions: Formation of biaryl or diaryl triazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets. It is also explored for its potential as a bioactive molecule with antimicrobial and antifungal properties .
Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives, including this compound, are studied for their potential as antifungal, antibacterial, and anticancer agents .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. It is also explored for its potential use in agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or proteins by forming stable complexes with them. This interaction can disrupt the normal functioning of the target molecules, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
- 3,5-Dibromo-1H-1,2,4-triazole
- 4,5-Dibromo-1H-1,2,3-triazole
- 3,5-Diamino-1,2,4-triazole
- 1,2,3-Triazoles
Comparison: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to other triazole derivatives. The bromine atoms enhance its reactivity, making it suitable for various substitution and coupling reactions .
Propiedades
Fórmula molecular |
C7H9Br2N3 |
|---|---|
Peso molecular |
294.97 g/mol |
Nombre IUPAC |
3,5-dibromo-1-cyclopentyl-1,2,4-triazole |
InChI |
InChI=1S/C7H9Br2N3/c8-6-10-7(9)12(11-6)5-3-1-2-4-5/h5H,1-4H2 |
Clave InChI |
URCCNNYEGGLOOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=NC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)


![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)








